Glyphosate-13C

説明

The exact mass of the compound N-(Phosphonomethyl)(2-~13~C)glycine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

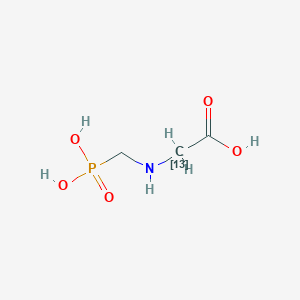

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(phosphonomethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8NO5P/c5-3(6)1-4-2-10(7,8)9/h4H,1-2H2,(H,5,6)(H2,7,8,9)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDAORKBJWWYJS-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)NCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(N[13CH2]C(=O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30746141 | |

| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

287399-31-9 | |

| Record name | N-(Phosphonomethyl)(2-~13~C)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30746141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 287399-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Glyphosate-13C and its chemical structure

This technical guide provides a comprehensive overview of Glyphosate-13C, an isotopically labeled form of the widely used herbicide glyphosate. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications as an internal standard in analytical methodologies, and specific experimental protocols.

Core Concepts: Isotopic Labeling and Internal Standards

This compound is a stable isotope-labeled (SIL) compound where one or more carbon atoms in the glyphosate molecule are replaced with the heavier, non-radioactive carbon-13 (¹³C) isotope. This subtle change in mass does not significantly alter the chemical properties of the molecule but allows it to be distinguished from its unlabeled counterpart by mass spectrometry. This characteristic makes this compound an ideal internal standard for quantitative analysis.

When used as an internal standard, a known amount of this compound is added to a sample before preparation and analysis. It co-elutes with the unlabeled glyphosate during chromatography and is detected by the mass spectrometer at a different mass-to-charge ratio (m/z). By comparing the signal intensity of the analyte (unlabeled glyphosate) to that of the internal standard (this compound), accurate quantification can be achieved, as it corrects for variations in sample preparation, injection volume, and instrument response.

Chemical Structure and Properties

This compound is chemically identical to glyphosate, with the exception of the isotopic substitution. The most common variant is Glyphosate-2-¹³C, where the carbon atom in the glycine moiety is labeled. Doubly labeled versions, such as Glyphosate-2-¹³C,¹⁵N, are also commercially available and provide a greater mass shift, which can be advantageous in certain analytical applications.[1][2]

The fundamental chemical structure of this compound is N-(phosphonomethyl)glycine-¹³C.

Chemical Identifiers and Properties of Glyphosate-2-¹³C:

| Property | Value | Source |

| IUPAC Name | 2-(phosphonomethylamino)acetic acid-¹³C | [3][4] |

| CAS Number | 287399-31-9 | [3] |

| Molecular Formula | C₂¹³CH₈NO₅P | |

| Molecular Weight | ~170.07 g/mol | |

| Exact Mass | 170.01736419 Da | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Melting Point | 230 °C (decomposes) | |

| Physical Appearance | Solid | N/A |

Analytical Applications and Experimental Protocols

This compound is predominantly utilized as an internal standard in analytical methods for the quantification of glyphosate in various matrices, including environmental, agricultural, and biological samples. The most common analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for Glyphosate Analysis using this compound Internal Standard

The following diagram illustrates a typical workflow for the analysis of glyphosate in a given sample matrix using this compound as an internal standard.

Detailed Experimental Protocols

The following are examples of experimental protocols for the analysis of glyphosate in different matrices, employing this compound or its doubly labeled analogue as an internal standard.

1. Analysis of Glyphosate in Biological Specimens (Plasma and Urine)

-

Sample Preparation:

-

Dilute plasma or urine specimens 100-fold.

-

Spike the diluted sample with a known concentration of Glyphosate-¹³C₂,¹⁵N internal standard.

-

Evaporate a 200 µL aliquot to dryness under a nitrogen stream at 80°C.

-

Derivatize the residue with 200 µL of acetate/acetic anhydride (98/2, v/v) and 200 µL of trimethyl orthoacetate at 120°C for 30 minutes.

-

Evaporate the derivatization reagents.

-

Reconstitute the residue in 50 µL of acetonitrile and 450 µL of 10 mM ammonium formate.

-

-

LC-MS/MS Analysis:

-

Inject a 5 µL aliquot of the reconstituted sample into the LC-MS/MS system.

-

(Specific column and mobile phase conditions would be optimized based on the instrument and specific application).

-

2. Analysis of Glyphosate in Food (Cereals)

-

Sample Preparation (QuPPe Method):

-

Weigh a 5-gram sample of homogenized grain or cereal into a 50 mL centrifuge tube.

-

Add 10 mL of water and 100 µL of a 20 µg/mL internal standard solution (containing this compound).

-

Let the samples stand for 30 minutes to two hours.

-

Add 10 mL of methanol containing 1% v/v formic acid.

-

Vortex for an appropriate time and centrifuge.

-

The supernatant can be further cleaned up using ultrafiltration or solid-phase extraction (SPE) if necessary.

-

-

LC-MS/MS Analysis:

-

The analysis is typically performed using a polymer-based NH₂ column with a mobile phase gradient of water and ammonium carbonate at pH 9 to ensure proper ionization for negative mode electrospray ionization (ESI).

-

3. Analysis of Glyphosate in Human Urine

-

Sample Preparation (SPE Cleanup):

-

Spike urine samples with isotopically labeled internal standards (¹³C₂, ¹⁵N-glyphosate).

-

Perform solid-phase extraction (SPE) using cation-exchange and anion-exchange cartridges for sample cleanup and concentration.

-

-

LC-MS/MS Analysis:

-

The method is designed for direct analysis without a derivatization step, using a suitable LC column and mobile phase for good chromatographic retention and peak shape.

-

Signaling Pathways and Logical Relationships

The primary role of this compound is in an analytical workflow, not in biological signaling pathways. The logical relationship in its use is straightforward and can be visualized as follows:

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of glyphosate in a wide range of sample types. Its use as an internal standard in LC-MS/MS and other mass spectrometry-based methods allows for the correction of analytical variability, leading to high-quality data. The selection of an appropriate sample preparation and analytical method will depend on the specific matrix and the required sensitivity of the assay. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working on the analysis of glyphosate.

References

- 1. agilent.com [agilent.com]

- 2. Glyphosate-2-13C,15N PESTANAL , analytical standard 285978-24-7 [sigmaaldrich.com]

- 3. A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A simple reliable quantification of glyphosate in human urine using MonoSpin TiO extraction and isotope dilution mass spectrometry [jstage.jst.go.jp]

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Glyphosate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis of ¹³C labeled glyphosate, a critical tool in metabolism, environmental fate, and pharmacokinetic studies. This document details the primary synthetic routes, experimental protocols, and data presentation to facilitate the production and analysis of isotopically labeled glyphosate for research purposes.

Introduction

Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide.[1] Understanding its metabolic fate and environmental distribution is of paramount importance. The use of stable isotope-labeled compounds, particularly with ¹³C, is an indispensable technique for tracing the molecule's journey through biological and environmental systems without the complications of radioactivity.[2] This guide focuses on the chemical synthesis of glyphosate labeled with ¹³C at its three distinct carbon positions: the phosphonomethyl carbon, the glycine backbone carbons, and the carboxyl carbon.

Synthetic Pathways

Two principal routes are employed for the industrial synthesis of glyphosate, both of which can be adapted for ¹³C labeling: the glycine pathway and the iminodiacetic acid (IDA) pathway.[1]

The Glycine Pathway

The glycine pathway is the more common and adaptable method for targeted ¹³C labeling. It typically involves the reaction of glycine (or a ¹³C labeled analogue) with formaldehyde and a phosphorus source, such as phosphorous acid or dimethyl phosphite, via a Mannich-type reaction or the Kabachnik-Fields reaction.[1][3]

The Iminodiacetic Acid (IDA) Pathway

The IDA pathway involves the reaction of iminodiacetic acid with formaldehyde and a phosphorus source, followed by oxidative cleavage to yield glyphosate. While a viable industrial process, it is less straightforward for specific monolabeling of the glycine backbone carbons.

Experimental Protocols for ¹³C Labeled Glyphosate Synthesis

The following protocols are detailed methodologies for the synthesis of ¹³C labeled glyphosate at its three carbon positions. These are based on established synthetic methods for glyphosate and its isotopologues.

Synthesis of [2-¹³C]-Glyphosate (Labeling the Glycine Backbone)

This protocol is adapted from the synthesis of ¹⁵N-labeled glyphosate and utilizes [2-¹³C]-glycine as the starting material.

Reaction Scheme:

References

Technical Guide: Characterization of Glyphosate-13C

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides core information regarding the isotopically labeled compound, Glyphosate-13C. The focus is on its fundamental chemical identifiers and properties, presented in a clear and accessible format for research and development applications.

Core Compound Identification

This compound is a stable isotope-labeled version of Glyphosate, a widely used broad-spectrum systemic herbicide. The incorporation of a Carbon-13 isotope makes it an invaluable internal standard for quantitative analysis by mass spectrometry, particularly in environmental monitoring and residue analysis.

Quantitative Data Summary

The key chemical identifiers and physical properties for this compound are summarized in the table below. This data is essential for substance registration, analytical method development, and accurate quantification.

| Property | Value | Source |

| CAS Number | 287399-31-9 | [1][2][3] |

| Molecular Weight | 170.07 g/mol | [1][2] |

| Molecular Formula | C₂¹³CH₈NO₅P | |

| Synonyms | N-(Phosphonomethyl)glycine-2-13C, (Carboxymethylamino)methylphosphonic Acid-13C | |

| Isotopic Purity | >99 atom % ¹³C | |

| Unlabeled CAS Number | 1071-83-6 |

Experimental Protocols & Methodologies

The accurate determination of the properties of an isotopically labeled compound like this compound relies on a combination of spectroscopic and spectrometric techniques. Below is a generalized workflow for the characterization and verification of such a standard.

Verification of Molecular Weight via Mass Spectrometry

Objective: To confirm the molecular mass of this compound and verify the incorporation of the ¹³C isotope.

-

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

A dilute solution of the this compound standard is prepared in a suitable solvent (e.g., water/methanol).

-

The solution is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in negative ion mode, which is suitable for acidic compounds like glyphosate.

-

The instrument is scanned over a relevant mass-to-charge (m/z) range to detect the deprotonated molecule [M-H]⁻.

-

The high-resolution capabilities of the instrument allow for the determination of the exact mass. The expected exact mass for C₂¹³CH₇NO₅P⁻ is calculated and compared against the observed mass. The mass shift of +1 compared to the unlabeled glyphosate confirms the presence of a single ¹³C atom.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR)

Objective: To confirm the molecular structure and pinpoint the location of the ¹³C label.

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Methodology:

-

The this compound sample is dissolved in a suitable deuterated solvent, such as D₂O.

-

¹H NMR, ¹³C NMR, and ³¹P NMR spectra are acquired.

-

In the ¹³C NMR spectrum, the signal corresponding to the labeled carbon will be significantly enhanced.

-

In the ¹H NMR spectrum, the protons attached to the ¹³C-labeled carbon will show characteristic coupling (J-coupling), resulting in a splitting pattern that confirms the position of the label.

-

The logical workflow for identifying and characterizing this compound is illustrated in the diagram below.

References

Applications of Glyphosate-¹³C in Environmental Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glyphosate, a broad-spectrum systemic herbicide, is one of the most widely used pesticides globally. Its environmental fate, transport, and metabolism are of significant interest to researchers, regulators, and the public. The use of isotopically labeled glyphosate, particularly Glyphosate-¹³C, provides a powerful tool to trace its journey through various environmental compartments, elucidate its degradation pathways, and quantify its uptake and translocation in plants. This technical guide explores the core applications of Glyphosate-¹³C in environmental research, providing detailed experimental protocols, quantitative data, and visual representations of key processes.

Stable isotope labeling with ¹³C offers a distinct advantage over radiolabeling (e.g., with ¹⁴C) as it is non-radioactive, making it safer to handle and eliminating the need for specialized radioactive material licenses and disposal procedures. Modern analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, can readily detect and quantify ¹³C-labeled compounds and their metabolites, providing high sensitivity and specificity.

Core Applications of Glyphosate-¹³C

The use of Glyphosate-¹³C in environmental research primarily revolves around three key areas:

-

Environmental Fate and Transport Studies: Tracing the movement and persistence of glyphosate in soil, water, and sediment.

-

Degradation Pathway Elucidation: Identifying the metabolites and breakdown products of glyphosate under various environmental conditions.

-

Plant Uptake and Translocation Analysis: Quantifying the absorption of glyphosate by plants and its distribution within the plant tissues.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing Glyphosate-¹³C.

Soil Metabolism and Degradation Study (Aerobic)

This protocol outlines a laboratory-based incubation study to determine the rate and pathway of Glyphosate-¹³C degradation in soil under aerobic conditions.

3.1.1 Materials and Reagents

-

Freshly collected and sieved (<2 mm) agricultural soil with known physicochemical properties (pH, organic matter content, texture).

-

Glyphosate-¹³C (e.g., [2-¹³C]glyphosate or [1,2-¹³C₂]glyphosate).

-

Analytical standards of glyphosate, aminomethylphosphonic acid (AMPA), and other potential metabolites.

-

¹³C-depleted or ¹³C-enriched internal standards for LC-MS/MS analysis (e.g., Glyphosate-¹³C₂,¹⁵N).

-

Extraction solvent (e.g., 0.1 M KOH or a mixture of methanol and water).

-

Incubation vessels (e.g., glass flasks or jars).

-

Apparatus for maintaining constant temperature and moisture.

-

LC-MS/MS system.

3.1.2 Experimental Procedure

-

Soil Preparation and Acclimation: Pre-incubate the sieved soil at the desired temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) for 7-14 days to allow the microbial community to stabilize.

-

Application of Glyphosate-¹³C: Prepare a stock solution of Glyphosate-¹³C. Apply the solution evenly to the soil samples to achieve a final concentration relevant to field application rates. For example, a typical field application rate of 1 kg/ha corresponds to approximately 1 mg/kg in the top 10 cm of soil.

-

Incubation: Place the treated soil samples in the incubation vessels. To trap any evolved ¹³CO₂, the vessels can be sealed and equipped with a trap containing a CO₂-absorbing solution (e.g., NaOH). Incubate the samples in the dark at a constant temperature.

-

Sampling: Collect soil subsamples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

-

Extraction: Extract glyphosate and its metabolites from the soil samples using the chosen extraction solvent. This typically involves shaking or sonication followed by centrifugation to separate the soil particles from the extract.

-

Analysis: Analyze the extracts for the concentration of Glyphosate-¹³C and its ¹³C-labeled metabolites using a validated LC-MS/MS method. The CO₂ traps can also be analyzed for ¹³CO₂ to determine the extent of mineralization.

Workflow for Soil Metabolism Study

Caption: Workflow for a laboratory-based soil metabolism study of Glyphosate-¹³C.

Plant Uptake and Translocation Study

This protocol describes an experiment to quantify the absorption and movement of Glyphosate-¹³C in plants.

3.2.1 Materials and Reagents

-

Test plants (e.g., crop species or weeds) grown under controlled conditions (greenhouse or growth chamber).

-

Glyphosate-¹³C solution, often formulated with a surfactant to mimic commercial products.

-

Microsyringe or pipette for precise application.

-

Plant tissue homogenizer.

-

Extraction solvent.

-

Scintillation cocktail and liquid scintillation counter (if using ¹⁴C as a comparative tracer) or LC-MS/MS for ¹³C analysis.

3.2.2 Experimental Procedure

-

Plant Growth: Grow plants to a specific growth stage (e.g., 4-6 leaf stage).

-

Application of Glyphosate-¹³C: Apply a known amount of the Glyphosate-¹³C solution to a specific leaf (the "treated leaf") of each plant using a microsyringe. The application is typically done in small droplets.

-

Incubation: Return the plants to the controlled environment for a set period (e.g., 24, 48, 72 hours).

-

Harvesting and Sectioning: At the end of the incubation period, carefully harvest the plants. Wash the treated leaf with a water/methanol solution to remove any unabsorbed herbicide from the leaf surface. Section the plant into different parts: treated leaf, leaves above the treated leaf, leaves below the treated leaf, stem, and roots.

-

Sample Preparation: Dry and weigh each plant section. Homogenize the plant tissues and extract the absorbed Glyphosate-¹³C and its metabolites.

-

Analysis: Quantify the amount of ¹³C in each plant section using LC-MS/MS. The amount of ¹³C in the leaf wash is also quantified to determine the total absorbed amount.

Experimental Workflow for Plant Uptake Study

Caption: Workflow for a plant uptake and translocation study using Glyphosate-¹³C.

Data Presentation

The following tables summarize quantitative data from studies using isotopically labeled glyphosate.

Table 1: Dissipation Time (DT₅₀) of Glyphosate in Different Soil Types

| Soil Type | Tillage System | DT₅₀ (days) | Isotope Used | Reference |

| Sandy Loam | Conventional | 9 - 38 | Not Specified | Okada et al., 2019[1] |

| Sandy Loam | No-Till | 9 - 38 | Not Specified | Okada et al., 2019[1] |

| Sandy Soil | Field Condition | ~26 | Not Specified | Singh et al., 2021[1] |

| Clay Soil | Laboratory | 110 - 151 | ¹⁴C | Bergström et al., 2011 |

Table 2: Uptake and Translocation of Labeled Glyphosate in Different Weed Species

| Weed Species | Isotope Used | Absorption (% of Applied) | Translocation (% of Absorbed) | Reference |

| Florida Beggarweed | ¹⁴C | 87% | 34 - 50% | Singh & Singh, 2014[2][3] |

| Spanishneedles | ¹⁴C | 71 - 83% | 32 - 52% | Singh & Singh, 2014 |

| Johnsongrass | ¹⁴C | 72 - 83% | 53 - 58% | Singh & Singh, 2014 |

| Ivyleaf Morningglory | ¹⁴C | 62 - 79% | 15 - 39% | Singh & Singh, 2014 |

Visualization of Key Pathways

Glyphosate Degradation Pathways

Glyphosate primarily degrades in the environment through two main microbial pathways, leading to the formation of different metabolites. The use of ¹³C-labeled glyphosate allows for the precise tracing of these pathways.

Degradation Pathways of Glyphosate

Caption: The two primary microbial degradation pathways of glyphosate.

Analytical Workflow for Glyphosate-¹³C Analysis

The accurate quantification of Glyphosate-¹³C and its metabolites in environmental samples is crucial. The following diagram illustrates a typical analytical workflow using LC-MS/MS.

LC-MS/MS Analytical Workflow

Caption: A typical analytical workflow for the quantification of Glyphosate-¹³C.

Conclusion

The application of Glyphosate-¹³C in environmental research provides a robust and safe method for tracing the fate and behavior of this widely used herbicide. The detailed protocols and data presented in this guide offer a foundation for researchers to design and execute studies that can contribute to a better understanding of the environmental impact of glyphosate. The use of stable isotope labeling, coupled with advanced analytical techniques, will continue to be instrumental in refining our knowledge of the complex interactions between pesticides and the environment.

References

The Agronomist's Isotope: A Technical Guide to the Application of Glyphosate-¹³C₂ in Agricultural Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of the stable isotope-labeled herbicide, Glyphosate-¹³C₂, in advanced agricultural studies. While radio-labeled isotopes like ¹⁴C-glyphosate have historically been pivotal in understanding the environmental fate and plant uptake of this widely used herbicide, the use of stable isotopes such as ¹³C offers significant advantages, including the absence of radioactive waste and the ability to leverage powerful analytical techniques like mass spectrometry for precise quantification and structural elucidation. This guide provides a comprehensive overview of the application of Glyphosate-¹³C₂, complete with experimental methodologies, quantitative data summaries, and visual representations of key processes.

Introduction to Glyphosate-¹³C₂ in Agricultural Tracing

Glyphosate-¹³C₂ is a form of glyphosate where two carbon atoms in the glycine moiety are replaced with the stable isotope, carbon-13. This isotopic labeling allows researchers to distinguish the applied glyphosate from naturally occurring compounds, enabling precise tracking of its movement, transformation, and fate in soil, water, plants, and microorganisms. Its primary applications in agricultural studies include:

-

Metabolic Fate and Degradation: Tracing the breakdown of glyphosate into its primary metabolite, aminomethylphosphonic acid (AMPA), and other minor degradation products in soil and plant tissues.

-

Plant Uptake and Translocation: Quantifying the absorption of glyphosate by plant roots and foliage and its subsequent movement throughout the plant.

-

Soil Mobility and Leaching: Assessing the potential for glyphosate to move through the soil profile and enter groundwater systems.

-

Stable Isotope Probing (SIP): Identifying and characterizing soil microorganisms that actively metabolize glyphosate and its derivatives.

Quantitative Data on Glyphosate Fate and Translocation

The following tables summarize quantitative data from studies investigating the fate and transport of labeled glyphosate. While many foundational studies have utilized ¹⁴C-glyphosate, the methodologies and the nature of the data obtained are directly applicable to studies employing ¹³C-glyphosate, with the primary difference being the analytical detection method (Liquid Scintillation Counting for ¹⁴C vs. Mass Spectrometry for ¹³C).

Table 1: Distribution of Labeled Glyphosate in Cotton Plants Following Foliar Application

| Plant Part | 4-leaf stage (% of applied) | 8-leaf stage (% of applied) | 12-leaf stage (% of applied) |

| Treated Leaf | 85.2 | 89.5 | 92.1 |

| Other Leaves | 3.8 | 2.9 | 2.1 |

| Stems | 2.5 | 2.1 | 1.8 |

| Roots | 8.5 | 5.5 | 4.0 |

Source: Adapted from studies using ¹⁴C-glyphosate, illustrating typical translocation patterns. Data represents the percentage of the total applied radiolabeled glyphosate found in different plant parts at a specific growth stage.

Table 2: Degradation and Leaching of ¹³C₂-¹⁵N-Glyphosate in Field Lysimeters over 382 Days

| Parameter | Lysimeter 1 | Lysimeter 2 |

| Initial Isotope Ratios | ||

| δ¹⁵N initial value | 100% | 100% |

| δ¹³C initial value | 100% | 100% |

| Isotope Ratios After 165 Days | ||

| δ¹⁵N (% of initial) | 24% | 29% |

| δ¹³C (% of initial) | 30% | 66% |

| Isotope Ratios at End of Study (382 days) | ||

| δ¹⁵N (% of initial) | 11% | 19% |

| δ¹³C (% of initial) | 23% | 54% |

Source: Data from a field lysimeter study using dual-labeled glyphosate, indicating significant degradation over time.[1]

Experimental Protocols

This section details standardized protocols for conducting agricultural studies using Glyphosate-¹³C₂. These protocols are based on established methodologies and can be adapted to specific research questions and experimental conditions.

Plant Uptake and Translocation Study

This protocol outlines a typical experiment to quantify the absorption and movement of Glyphosate-¹³C₂ in a crop species.

Objective: To determine the rate and extent of Glyphosate-¹³C₂ uptake by plant foliage and its translocation to other plant parts.

Materials:

-

Glyphosate-¹³C₂ solution of known concentration.

-

Microsyringe or automated sprayer for application.

-

Growth chambers or greenhouse with controlled environmental conditions.

-

Target crop plants grown in pots or hydroponics.

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

-

Plant Growth: Cultivate the target crop species to the desired growth stage under controlled conditions.

-

Application: Apply a precise volume and concentration of the Glyphosate-¹³C₂ solution to a specific leaf or set of leaves on each plant. For root uptake studies, introduce the labeled glyphosate to the hydroponic solution or soil.

-

Harvesting: Harvest plants at predetermined time points after application (e.g., 24, 48, 72 hours).

-

Sample Preparation:

-

Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

-

Wash the surface of the treated leaf to remove any unabsorbed Glyphosate-¹³C₂.

-

Dry and weigh each plant part.

-

Homogenize the plant tissues and extract the compounds using a suitable solvent.

-

-

Quantification:

-

Analyze the extracts using LC-MS/MS to quantify the concentration of Glyphosate-¹³C₂ and its potential metabolites.

-

Use an unlabeled glyphosate standard for calibration.

-

-

Data Analysis: Calculate the percentage of applied Glyphosate-¹³C₂ absorbed and translocated to each plant part.

Soil Degradation and Leaching Study

This protocol describes a laboratory or field experiment to assess the degradation rate and mobility of Glyphosate-¹³C₂ in soil.

Objective: To determine the half-life of Glyphosate-¹³C₂ in a specific soil type and its potential for leaching.

Materials:

-

Glyphosate-¹³C₂ solution.

-

Soil columns or field lysimeters.

-

Rainfall simulator (for laboratory studies).

-

Apparatus for collecting leachate.

-

LC-MS/MS system.

Procedure:

-

Experimental Setup:

-

Laboratory: Pack soil into columns, ensuring uniform density.

-

Field: Utilize established lysimeters that allow for the collection of leachate.

-

-

Application: Apply a known amount of Glyphosate-¹³C₂ to the soil surface.

-

Incubation/Monitoring:

-

Maintain the soil at a specific moisture content and temperature.

-

Simulate rainfall events at regular intervals.

-

Collect leachate after each rainfall event.

-

-

Soil Sampling: Collect soil samples from different depths at various time points.

-

Sample Preparation:

-

Extract Glyphosate-¹³C₂ and its metabolites from soil and leachate samples.

-

Clean up the extracts to remove interfering substances.

-

-

Quantification: Analyze the extracts using LC-MS/MS to determine the concentrations of the parent compound and its degradation products.

-

Data Analysis:

-

Calculate the degradation rate and half-life of Glyphosate-¹³C₂ in the soil.

-

Quantify the amount of Glyphosate-¹³C₂ and its metabolites in the leachate to assess mobility.

-

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and metabolic pathways relevant to the study of Glyphosate-¹³C₂.

Conclusion

The use of Glyphosate-¹³C₂ in agricultural research provides a powerful and safe tool for elucidating the complex interactions of this herbicide with crops, soil, and microbial communities. The detailed experimental protocols and analytical workflows presented in this guide offer a framework for researchers to design and execute robust studies. While quantitative data specifically for ¹³C-glyphosate in plant systems is still emerging, the extensive body of research on ¹⁴C-glyphosate provides a strong foundation for methodology and data interpretation. The continued application of stable isotope tracing will undoubtedly contribute to a more comprehensive understanding of the environmental fate of glyphosate and inform the development of sustainable agricultural practices.

References

The Use of Glyphosate-¹³C as a Stable Isotope Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Glyphosate-¹³C as a stable isotope tracer in metabolic research, environmental fate studies, and as an internal standard for quantitative analysis. It is designed to furnish researchers, scientists, and professionals in drug development with the essential knowledge to design, execute, and interpret experiments using ¹³C-labeled glyphosate.

Introduction to Glyphosate-¹³C Tracing

Glyphosate, the active ingredient in many broad-spectrum herbicides, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway.[1] This pathway is crucial for the synthesis of aromatic amino acids in plants and microorganisms but is absent in animals.[1] The use of glyphosate labeled with the stable isotope carbon-13 (Glyphosate-¹³C) allows for the precise tracking of its metabolic fate, degradation, and distribution in various biological and environmental systems. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be detected and quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of Glyphosate-¹³C as a tracer include:

-

Metabolic Pathway Analysis: Elucidating the effects of glyphosate on plant and microbial metabolism, particularly the shikimate pathway and amino acid biosynthesis.[2][3]

-

Environmental Fate Studies: Tracking the degradation of glyphosate in soil and water, and quantifying the formation of its major metabolite, aminomethylphosphonic acid (AMPA).[4]

-

Quantitative Analysis: Serving as an internal standard for accurate quantification of glyphosate and AMPA in complex matrices.

Metabolic Pathways and Degradation

The Shikimate Pathway and its Inhibition by Glyphosate

Glyphosate's primary mode of action is the competitive inhibition of the EPSPS enzyme in the shikimate pathway. This metabolic route is responsible for the biosynthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan in plants and microorganisms. Inhibition of EPSPS leads to the accumulation of shikimate and shikimate-3-phosphate and the depletion of downstream aromatic amino acids, ultimately causing plant death.

Figure 1: The Shikimate Pathway and the Site of Glyphosate Inhibition.

Glyphosate Degradation Pathways

Glyphosate is primarily degraded in the environment by microorganisms through two main pathways:

-

Cleavage to AMPA and Glyoxylate: This is the most common pathway, where the carbon-nitrogen bond is cleaved to form aminomethylphosphonic acid (AMPA) and glyoxylate.

-

Cleavage to Sarcosine and Phosphate: In this pathway, the carbon-phosphorus bond is cleaved to produce sarcosine and inorganic phosphate.

References

- 1. researchgate.net [researchgate.net]

- 2. Dynamics of Glyphosate and Aminomethylphosphonic Acid in Soil Under Conventional and Conservation Tillage [research.unipd.it]

- 3. Solid-state NMR determination of glyphosate metabolism in a Pseudomonas sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Metabolic fate of Glyphosate-13C in plants

An In-depth Technical Guide on the Metabolic Fate of Glyphosate-¹³C in Plants

Audience: Researchers, scientists, and drug development professionals.

Abstract

Glyphosate, the world's most widely used broad-spectrum herbicide, functions by inhibiting the 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) enzyme in the shikimate pathway, which is crucial for the synthesis of aromatic amino acids in plants.[1][2][3] Understanding its metabolic fate is critical for assessing crop safety, environmental impact, and the mechanisms of resistance. The use of stable isotope-labeled glyphosate, particularly Glyphosate-¹³C, coupled with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides an unambiguous means to trace its uptake, translocation, and transformation within plant tissues. This guide details the primary metabolic pathways of glyphosate in plants, presents quantitative data from key studies, outlines common experimental protocols, and provides visual diagrams of the core processes. The main degradation routes involve conversion to aminomethylphosphonic acid (AMPA) and glyoxylate, or cleavage of the C-P bond to form sarcosine and glycine.[4][5] In genetically modified glyphosate-tolerant crops, N-acetylation represents an additional metabolic pathway.

Introduction: Glyphosate's Mode of Action

Glyphosate [N-(phosphonomethyl)glycine] is a systemic herbicide that is absorbed through foliage and translocated to the plant's growing points. Its primary mode of action is the specific inhibition of the EPSPS enzyme. This enzyme catalyzes a key step in the shikimate pathway, which is responsible for producing the aromatic amino acids phenylalanine, tyrosine, and tryptophan. These amino acids are essential precursors for protein synthesis and a wide range of secondary metabolites. Inhibition of EPSPS leads to the accumulation of shikimate in plant tissues and a systemic failure of the plant's ability to grow and develop, ultimately causing death.

The use of ¹³C-labeled glyphosate is a powerful tool in metabolic studies. It allows researchers to distinguish the applied herbicide and its subsequent metabolites from the plant's endogenous carbon-containing molecules, enabling precise tracking and quantification.

Primary Metabolic Pathways of Glyphosate

In plants, glyphosate is metabolized through several key pathways. The rate and dominant pathway can vary depending on the plant species, microbial activity on the leaf surface, and the presence of specific genetic modifications.

The AMPA Pathway

The most widely recognized metabolic route for glyphosate in both plants and soil microorganisms involves the cleavage of the C-N bond to produce aminomethylphosphonic acid (AMPA) and glyoxylate. This reaction is catalyzed by the enzyme glyphosate oxidoreductase (GOX). AMPA is the most frequently detected metabolite of glyphosate in plants and can persist in tissues. While less phytotoxic than glyphosate, AMPA can still cause injury to plants, including glyphosate-resistant varieties.

The Sarcosine and Glycine Pathway

An alternative pathway involves the cleavage of the carbon-phosphorus (C-P) bond by a C-P lyase enzyme, which yields sarcosine and inorganic phosphate. Sarcosine can be further metabolized to glycine. Some research suggests that glyphosate may also be degraded directly to glycine, bypassing the formation of sarcosine. This pathway is generally considered a minor route in plants compared to AMPA formation but is a key degradation step in many soil microbes.

N-Acetylation in Genetically Modified Crops

In certain genetically modified crops (e.g., maize and soybean with the gat trait), a bacterial gene encoding glyphosate N-acetyltransferase is introduced. This enzyme rapidly detoxifies glyphosate by converting it to N-acetylglyphosate, which is non-herbicidal. In these crops, N-acetylglyphosate becomes the primary metabolite.

Quantitative Analysis of Glyphosate and its Metabolites

The following tables summarize quantitative data on the absorption, translocation, and metabolism of glyphosate in various plant species from studies using radiolabeled (¹⁴C) or stable isotope-labeled (¹³C) glyphosate.

Table 1: Glyphosate and AMPA Concentrations in Various Plant Species

| Plant Species | Glyphosate Rate (g/ha) | Glyphosate (µg/g tissue) | AMPA (µg/g tissue) | Ratio (Glyphosate/AMPA) | Reference |

| Soybean, GR | 250 | 5.826 | 0.119 | 49 | |

| Soybean, non-GR | 250 | 25.036 | 0.668 | 38 | |

| Cowpea | 201 | 26.763 | 4.765 | 6 | |

| Sicklepod | 252 | 6.414 | 1.834 | 4 | |

| Coffee senna | 75 | 5.906 | 0.287 | 21 | |

| Illinois bundleflower | 272 | 3.274 | 1.513 | 2 | |

| Kudzu | 77 | 5.561 | 0.297 | 19 | |

| Horseweed | 170 | 26.326 | 0.314 | 84 |

GR: Glyphosate-Resistant; non-GR: non-Glyphosate-Resistant. Data collected after treatment at respective I₅₀ rates (rate required for 50% growth reduction).

Table 2: Absorption and Translocation of ¹⁴C-Glyphosate in Tolerant and Susceptible Weeds (72 Hours After Treatment)

| Plant Species | Total Absorption (%) | % in Treated Leaf | % Translocated (Shoot) | % Translocated (Root) | Reference |

| Amaranthus hybridus (Susceptible) | >90 | ~65 | - | - | |

| Ipomoea grandifolia (Tolerant) | 80 | - | 2.2 | 4.6 | |

| Commelina benghalensis (Tolerant) | 66 | 39 | 15.2 | 11.6 | |

| Amaranthus hybridus (Resistant, CMT) | 66.8 | - | 43.8 (total) | - | |

| Amaranthus hybridus (Susceptible, SUS) | 54.1 | - | 75.9 (total) | - |

Data represents the percentage of the total applied ¹⁴C-glyphosate.

Experimental Protocols for Metabolic Fate Studies

Detailed methodologies are crucial for reproducible and accurate results in metabolic studies. The use of ¹³C-glyphosate is central to modern analytical approaches.

Plant Cultivation and Application

-

Plant Growth : Plants are typically grown from seed in a controlled environment (greenhouse or growth chamber) using soil, commercial substrate, or hydroponic systems to ensure uniformity. Environmental conditions such as temperature, humidity, and photoperiod (e.g., 32°C/25°C day/night, 15h photoperiod) are meticulously controlled.

-

Herbicide Preparation : A stock solution of ¹³C-glyphosate is prepared. For application, it is often mixed with a commercial glyphosate formulation and surfactants (e.g., Tween 20) to mimic agricultural use and enhance foliar uptake.

-

Application : The ¹³C-glyphosate solution is applied to plants, typically at a specific growth stage (e.g., fourth leaf stage). Application can be a general overspray using a calibrated sprayer or a precise droplet application to a specific leaf using a microsyringe.

Sample Collection and Extraction

-

Harvesting : At designated time points after treatment (e.g., 2, 24, 72 hours), plants are harvested. For translocation studies, the plant is sectioned into parts: treated leaf, other leaves, stem, and roots.

-

Surface Residue Removal : To distinguish between absorbed and unabsorbed herbicide, the surface of the treated leaf is washed with a solution like methanol:water (50:50, v/v). The radioactivity or mass of glyphosate in the wash is quantified to calculate absorption.

-

Homogenization and Extraction : Plant tissue samples are flash-frozen in liquid nitrogen, lyophilized, and ground to a fine powder. The analytes (glyphosate-¹³C and its metabolites) are extracted from the plant matrix using a suitable solvent, often an aqueous solution or a polar organic solvent mixture. Water containing EDTA and acetic acid is a common extraction solvent.

Analytical Instrumentation and Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying glyphosate and its metabolites due to its high sensitivity and selectivity.

-

Sample Preparation : Extracts often require a cleanup step, such as solid-phase extraction (SPE), to remove interfering matrix components. For analysis, samples may be derivatized, commonly with fluorenylmethyloxycarbonyl chloride (FMOC-Cl), to improve chromatographic retention and sensitivity. However, modern methods using advanced columns can analyze these compounds without derivatization.

-

Chromatography : Due to the high polarity of glyphosate and AMPA, specialized columns are required. Hydrophilic Interaction Liquid Chromatography (HILIC) or anion-exchange columns are frequently used. A polymer-based amino column stable at high pH (e.g., pH 9 with ammonium carbonate buffer) can be used to ensure proper ionization for negative mode ESI.

-

Mass Spectrometry : Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for ¹³C-glyphosate and its ¹³C-labeled metabolites, as well as their unlabeled counterparts and internal standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ¹³C NMR are used for in vivo studies to observe the metabolic changes directly within living plant cells. This technique was used to demonstrate the accumulation of shikimate and shikimate-3-phosphate in sycamore cells treated with glyphosate and to confirm the metabolism of glyphosate to AMPA within the cytoplasm.

Visualization of Key Processes

The following diagrams illustrate the core pathways and workflows described in this guide.

Caption: Primary metabolic pathways of glyphosate in plants and microorganisms.

Caption: Inhibition of the shikimate pathway by glyphosate, leading to shikimate accumulation.

Caption: Standard experimental workflow for tracing ¹³C-glyphosate fate in plants.

Conclusion

The metabolic fate of glyphosate in plants is a multifaceted process primarily governed by conversion to AMPA or, to a lesser extent, degradation via the sarcosine/glycine pathway. In genetically modified crops, enzymatic N-acetylation provides a rapid detoxification mechanism. The use of stable isotope labeling with ¹³C-glyphosate is indispensable for accurately elucidating these pathways. By employing robust experimental protocols and sensitive analytical techniques like LC-MS/MS, researchers can precisely quantify the uptake, translocation, and transformation of glyphosate, providing essential data for agricultural science, environmental risk assessment, and regulatory decision-making.

References

- 1. Glyphosate - Wikipedia [en.wikipedia.org]

- 2. Perturbations of Amino Acid Metabolism Associated with Glyphosate-Dependent Inhibition of Shikimic Acid Metabolism Affect Cellular Redox Homeostasis and Alter the Abundance of Proteins Involved in Photosynthesis and Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Degradation Pathway of Glyphosate-¹³C in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathway of ¹³C-labeled glyphosate in the soil environment. It is designed to offer researchers, scientists, and professionals in drug development a detailed understanding of the metabolic fate of this widely used herbicide, focusing on its core degradation pathways, the formation of its primary metabolites, and the experimental methodologies used to study these processes.

Introduction to Glyphosate Degradation in Soil

Glyphosate, a broad-spectrum herbicide, undergoes microbial degradation in the soil, breaking down into various smaller compounds. The use of isotopically labeled glyphosate, particularly with Carbon-13 (¹³C), is a critical tool for accurately tracing its environmental fate, allowing scientists to track the distribution of the carbon from the glyphosate molecule into its metabolites, microbial biomass, and ultimately, carbon dioxide (CO₂).

The degradation of glyphosate in soil primarily follows two main microbial-mediated pathways:

-

The AMPA Pathway: This pathway involves the cleavage of the C-N bond of glyphosate by the enzyme glyphosate oxidoreductase, producing aminomethylphosphonic acid (AMPA) and glyoxylate. AMPA is a major and relatively persistent metabolite of glyphosate in soil.

-

The Sarcosine/Glycine Pathway: This pathway involves the cleavage of the C-P bond by the enzyme C-P lyase, which yields sarcosine and inorganic phosphate. Sarcosine is then further metabolized to glycine. This pathway is considered a detoxification route as it breaks down glyphosate into common, readily metabolizable biomolecules.

Recent studies suggest that both pathways can occur simultaneously in the soil, with the dominance of one pathway over the other depending on soil conditions and microbial communities.[1][2][3][4]

Quantitative Analysis of Glyphosate-¹³C Degradation

The rate of glyphosate degradation and the formation of its metabolites are influenced by various soil properties, including pH, organic matter content, clay content, and microbial activity. The use of ¹³C-labeled glyphosate allows for precise quantification of its degradation kinetics and the distribution of the ¹³C label into different soil compartments.

Mineralization to ¹³CO₂

A key indicator of complete degradation is the mineralization of the ¹³C-labeled carbon to ¹³CO₂. The rate and extent of mineralization can vary significantly depending on environmental conditions such as temperature and soil organic carbon content.

| Soil Treatment | Incubation Temperature (°C) | Cumulative Mineralization of ¹³C-Glyphosate (%) after 39 days | Reference |

| Original Soil (pH 6.6, TOC 2.1%) | 10 | 12-22 | [1] |

| 20 | 37-47 | ||

| 30 | 43-54 | ||

| Soil with 3% Total Organic Carbon (TOC) | 10 | 12-22 | |

| 20 | 37-47 | ||

| 30 | 43-54 | ||

| Soil with 4% Total Organic Carbon (TOC) | 10 | 12-22 | |

| 20 | 37-47 | ||

| 30 | 43-54 | ||

| Soil with pH 6.0 | 10 | 12-22 | |

| 20 | 37-47 | ||

| 30 | 43-54 | ||

| Soil with pH 5.5 | 10 | 12-22 | |

| 20 | 37-47 | ||

| 30 | 43-54 |

Formation and Persistence of Metabolites

The degradation of glyphosate leads to the transient accumulation of its primary metabolites, AMPA, sarcosine, and glycine. The persistence of these metabolites, particularly AMPA, is a key area of research.

| Compound | Half-life (t₁/₂) in days | Initial Concentration (µmol/g) | Reference |

| Glyphosate | 28.9 | 1 | |

| Glyphosate | 31.5 | 5 | |

| AMPA | 138.6 | Max. accumulated | |

| AMPA | 173.3 | Max. accumulated |

Mass Balance of ¹³C from Glyphosate Degradation

A crucial aspect of fate studies is to account for the total amount of the applied ¹³C label at the end of the experiment. This mass balance approach tracks the distribution of the ¹³C into various fractions, providing a complete picture of glyphosate's fate in the soil.

| Soil Fraction | % of Initial ¹³C-Glyphosate (after 39 days at 20°C) | Reference |

| Mineralized to ¹³CO₂ | 37 - 47 | |

| Extractable ¹³C-Residues | 4 - 10 | |

| Non-Extractable ¹³C-Residues (NER) | 40 - 50 | |

| - Biogenic NER (from microbial biomass) | 72 - 88 (of total NER) |

Experimental Protocols

Studying the degradation of ¹³C-glyphosate in soil requires carefully designed laboratory experiments. The following sections outline the typical methodologies employed.

Soil Incubation Study

A common approach is to conduct a soil incubation study in a controlled laboratory setting.

Objective: To determine the rate of degradation and metabolite formation of ¹³C-glyphosate in soil under controlled conditions.

Materials:

-

Freshly collected and sieved (<2 mm) agricultural soil with known characteristics (pH, organic carbon content, texture).

-

¹³C-labeled glyphosate (e.g., glyphosate-2-¹³C,¹⁵N).

-

Sterile deionized water.

-

Incubation vessels (e.g., glass jars with airtight lids).

-

CO₂ traps containing a sodium hydroxide (NaOH) solution to capture evolved ¹³CO₂.

-

Incubator for temperature control.

Procedure:

-

Soil Preparation: The soil is typically pre-incubated for a period to stabilize microbial activity. The water content is adjusted to a specific percentage of the water-holding capacity (e.g., 60%).

-

Application of ¹³C-Glyphosate: A solution of ¹³C-glyphosate is applied to the soil to achieve a desired concentration, often equivalent to a typical field application rate.

-

Incubation: The treated soil samples are placed in the incubation vessels, which also contain a CO₂ trap. The vessels are sealed and placed in an incubator at a constant temperature (e.g., 20°C) in the dark.

-

Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56, and 75 days), replicate soil samples are removed for analysis. The CO₂ traps are also collected and replaced.

-

Analysis: The soil samples are extracted to determine the concentrations of ¹³C-glyphosate and its ¹³C-labeled metabolites. The NaOH from the CO₂ traps is analyzed to quantify the amount of mineralized ¹³CO₂.

Extraction of Glyphosate and Metabolites from Soil

An efficient extraction method is crucial for the accurate quantification of glyphosate and its metabolites from complex soil matrices.

Objective: To extract ¹³C-glyphosate and its ¹³C-metabolites from soil samples for subsequent analysis.

Materials:

-

Extraction solution (e.g., 0.1 M potassium phosphate buffer, or an alkaline solution like potassium hydroxide).

-

Centrifuge.

-

Solid-phase extraction (SPE) cartridges for cleanup (optional).

-

Derivatization agent (e.g., 9-fluorenylmethoxycarbonyl chloride, FMOC-Cl) if required by the analytical method.

Procedure:

-

A known weight of the soil sample is mixed with a specific volume of the extraction solution.

-

The mixture is shaken or sonicated for a defined period to facilitate extraction.

-

The sample is then centrifuged to separate the soil particles from the liquid extract.

-

The supernatant (the liquid extract) is collected.

-

For some analytical methods, a cleanup step using SPE may be necessary to remove interfering substances from the extract.

-

If required, the extract is derivatized to improve the chromatographic separation and detection of the analytes.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the analytical technique of choice for the sensitive and selective quantification of glyphosate and its metabolites.

Objective: To separate, identify, and quantify ¹³C-glyphosate and its ¹³C-metabolites in the soil extracts.

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

A tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Typical LC-MS/MS Parameters:

| Parameter | Setting |

| Chromatographic Column | Reversed-phase C18 or a specialized column for polar compounds |

| Mobile Phase | A gradient of an aqueous solution (e.g., containing ammonium formate or acetate) and an organic solvent (e.g., methanol or acetonitrile) |

| Ionization Mode | Negative Electrospray Ionization (ESI-) |

| MS/MS Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for ¹³C-Labeled Analytes: Specific precursor and product ion pairs are monitored for each ¹³C-labeled compound to ensure accurate identification and quantification, distinguishing them from their unlabeled counterparts.

Visualizing the Degradation Pathway and Experimental Workflow

Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and processes involved in glyphosate degradation.

References

- 1. maff.go.jp [maff.go.jp]

- 2. researchgate.net [researchgate.net]

- 3. Fate of glyphosate and its degradation products AMPA, glycine and sarcosine in an agricultural soil: Implications for environmental risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discover.library.noaa.gov [discover.library.noaa.gov]

A Technical Guide to Commercially Available Glyphosate-¹³C Standards for Researchers

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of commercially available Glyphosate-¹³C standards. This document details the types of standards, their chemical and physical properties, and their applications in analytical methodologies. Experimental protocols for the utilization of these standards in quantitative analysis are also provided, along with a visualization of the analytical workflow.

Introduction to Glyphosate and its Isotopically Labeled Standards

Glyphosate (N-(phosphonomethyl)glycine) is a broad-spectrum systemic herbicide and crop desiccant. Due to its widespread use, there is a growing need for accurate and sensitive methods to quantify its residues in environmental and biological samples. Stable isotope-labeled internal standards, such as those incorporating Carbon-13 (¹³C), are essential for achieving high accuracy and precision in mass spectrometry-based quantification methods like isotope dilution mass spectrometry (IDMS). These standards, which have a known amount of ¹³C atoms incorporated into the glyphosate molecule, exhibit nearly identical chemical and physical properties to their unlabeled counterparts, but are distinguishable by their mass. This allows for the correction of matrix effects and variations in sample preparation and instrument response.

Commercially Available Glyphosate-¹³C Standards

A variety of Glyphosate-¹³C standards are commercially available from several reputable suppliers. These standards differ in their isotopic labeling pattern, purity, and format (neat solid or solution). The choice of a specific standard will depend on the analytical method and the specific requirements of the study.

Quantitative Data of Available Standards

For easy comparison, the following tables summarize the key quantitative data for commercially available Glyphosate-¹³C standards.

Table 1: Glyphosate-¹³C₂ Isotope Labeled Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| LGC Standards | Glyphosate-¹³C₂,¹⁵N | 1185107-63-4 | ¹³C₂H₈¹⁵NO₅P | Not Specified | >95% (HPLC)[1] | Neat |

| Sigma-Aldrich | Glyphosate-2-¹³C,¹⁵N | 285978-24-7 | HO₂C¹³CH₂¹⁵NHCH₂PO₃H₂ | 99 atom % ¹³C, 98 atom % ¹⁵N | ≥99% (HPLC)[2] | Neat |

| Cambridge Isotope Laboratories | Glyphosate (2-¹³C, 99%; ¹⁵N, 98+%) | 285978-24-7 | C₃H₈NO₅P | 99% ¹³C, 98+% ¹⁵N | 96% | 100 µg/mL in water |

| Clearsynth | Glyphosate ¹³C ¹⁵N | 285978-24-7 | Not Available | Not Available | Not Available | Enquire |

| Toronto Research Chemicals (via Chromatographic Specialties) | *Glyphosate-¹³C,¹⁵N | 285978-24-7 | Not Specified | Not Specified | Not Specified | Neat |

Table 2: Glyphosate-¹³C₃ Isotope Labeled Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| Cambridge Isotope Laboratories | Glyphosate (¹³C₃, 99%; ¹⁵N, 98%) | 2412336-97-9 | ¹³C₃H₈¹⁵NO₅P | 99% ¹³C₃, 98% ¹⁵N | 98% | 100 µg/mL in water |

Table 3: Other Glyphosate-¹³C Isotope Labeled Standards

| Supplier | Product Name | CAS Number | Molecular Formula | Isotopic Purity | Chemical Purity | Format |

| LGC Standards | Glyphosate-¹³C | 287399-31-9 | C₂¹³CH₈NO₅P | Not Specified | >95% (HPLC) | Neat |

| Sigma-Aldrich | Glyphosate-2-¹³C | 287399-31-9 | HO₂C¹³CH₂NHCH₂PO(OH)₂ | 99 atom % ¹³C | ≥98.5% (HPLC) | Neat |

Experimental Protocols for the Use of Glyphosate-¹³C Standards

The primary application of Glyphosate-¹³C standards is as internal standards in quantitative analytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The general workflow involves spiking a known amount of the labeled standard into the sample at the beginning of the sample preparation process.

Sample Preparation

The sample preparation protocol can vary depending on the matrix (e.g., water, soil, food, biological fluids). A common approach for food and environmental samples involves the following steps:

-

Extraction: The sample is homogenized and extracted with a suitable solvent. A popular method is the QuPPe (Quick Polar Pesticides Method) which uses a mixture of water and methanol with formic acid.

-

Internal Standard Spiking: A precise volume of a Glyphosate-¹³C standard solution is added to the extract.

-

Clean-up: The extract is then purified to remove interfering matrix components. This can be achieved using solid-phase extraction (SPE) with polymeric cartridges or by ultrafiltration.

-

Derivatization (Optional but common): To improve chromatographic retention and sensitivity, glyphosate and its labeled standard are often derivatized with 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). This step is performed after the clean-up.

Instrumental Analysis by LC-MS/MS

The prepared sample is then analyzed by LC-MS/MS.

-

Chromatographic Separation: A variety of HPLC columns can be used, including polymer-based amino columns or reversed-phase columns after derivatization. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol) with additives like ammonium carbonate or ammonium formate to ensure proper ionization.

-

Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in negative electrospray ionization (ESI) mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both the native glyphosate and the ¹³C-labeled internal standard.

Quantification

Quantification is based on the principle of isotope dilution. A calibration curve is generated by plotting the ratio of the peak area of the native glyphosate to the peak area of the Glyphosate-¹³C internal standard against the concentration of the native glyphosate in a series of calibration standards. The concentration of glyphosate in the unknown sample is then determined by interpolating its peak area ratio on this calibration curve.

Visualization of the Analytical Workflow

The following diagram illustrates the typical workflow for the quantitative analysis of glyphosate in a sample using a ¹³C-labeled internal standard.

Caption: Analytical workflow for glyphosate quantification using a ¹³C-labeled internal standard.

This workflow highlights the critical role of the Glyphosate-¹³C standard in ensuring the accuracy and reliability of the final analytical result. By being introduced early in the process, it compensates for potential losses and variations throughout the entire analytical procedure.

References

Methodological & Application

Application Note: High-Throughput Analysis of Glyphosate in Complex Matrices using Glyphosate-¹³C as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential impact on human health and the environment, necessitating sensitive and reliable analytical methods for its detection in various matrices.[2][3] Due to its high polarity, low molecular weight, and lack of a strong chromophore, the analysis of glyphosate presents significant challenges for traditional chromatographic techniques.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the determination of glyphosate and its main metabolite, aminomethylphosphonic acid (AMPA), due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex matrices, as it compensates for matrix effects and variations in sample preparation and instrument response. Glyphosate-¹³C is an ideal internal standard for this purpose as it co-elutes with the native glyphosate and exhibits identical ionization behavior, ensuring reliable correction for any analytical variability. This application note provides a detailed protocol for the analysis of glyphosate in various matrices using LC-MS/MS with Glyphosate-¹³C as an internal standard. Both direct analysis and derivatization-based methods are discussed.

Experimental Protocols

Direct Analysis Method (for Water Samples)

This method is suitable for the direct analysis of glyphosate in drinking water and surface water without the need for derivatization.

a. Sample Preparation:

-

Transfer a 15 mL aliquot of the water sample to a 50 mL polypropylene centrifuge tube.

-

Add a solution of Glyphosate-¹³C₂,¹⁵N internal standard.

-

To prevent chelation of glyphosate with metal ions, add 200 µL of a 2 g/L EDTA solution and mix thoroughly.

-

Transfer an aliquot of the prepared sample into a polypropylene vial for LC-MS/MS analysis.

b. LC-MS/MS Parameters:

-

LC System: ACQUITY™ Premier UPLC™ System or equivalent.

-

Column: Anionic Polar Pesticide Column.

-

Mobile Phase: A gradient of ammonium carbonate buffer and methanol is often employed.

-

Mass Spectrometer: Xevo™ TQ Absolute Tandem Mass Spectrometer or a similar triple quadrupole instrument.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions:

-

Glyphosate: Precursor ion m/z 168 → Product ions m/z 63 and 81.

-

Glyphosate-¹³C,¹⁵N: Precursor ion m/z 171 → Product ion m/z 63.

-

Derivatization Method with FMOC-Cl (for Complex Matrices like Cereals, Honey, and Biological Samples)

For more complex matrices, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is often employed to improve chromatographic retention and sensitivity.

a. Sample Preparation (General Workflow):

-

Extraction: Homogenize the sample and extract glyphosate using a suitable solvent mixture, such as water and methanol with a small percentage of formic acid. An internal standard solution containing Glyphosate-¹³C is added during this step.

-

Derivatization:

-

Adjust the pH of the extract with a borate buffer.

-

Add a solution of FMOC-Cl in acetonitrile.

-

Incubate the mixture to allow the derivatization reaction to complete.

-

-

Cleanup: Perform a solid-phase extraction (SPE) cleanup using a cartridge such as a hydrophilic-lipophilic balanced (HLB) sorbent to remove matrix interferences.

-

The final eluate is then ready for LC-MS/MS analysis.

b. LC-MS/MS Parameters:

-

LC System: A standard HPLC or UPLC system.

-

Column: A C18 or similar reversed-phase column.

-

Mobile Phase: A gradient of ammonium acetate in water and acetonitrile is commonly used.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: ESI in negative mode.

-

MRM Transitions (for FMOC derivatives):

-

Glyphosate-FMOC: Precursor ion m/z 389.9 → Product ions m/z 167.8 and 150.0.

-

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of glyphosate using a stable isotope-labeled internal standard.

Table 1: Method Validation Data for Glyphosate Analysis in Water (Direct Injection)

| Parameter | Result | Reference |

| Linearity (R²) | >0.98 | |

| Limit of Quantification (LOQ) | 0.02 µg/L | |

| Recovery | 80-120% | |

| Repeatability (RSDr) | < 15% |

Table 2: Method Validation Data for Glyphosate Analysis in Cereal and Honey (Derivatization Method)

| Parameter | Matrix | Result | Reference |

| Linearity (R²) | Honey | >0.99 | |

| Limit of Quantification (LOQ) | Cereal | 6 ppb | |

| Honey | 10 µg/kg | ||

| Recovery | Cereal | 70-120% | |

| Honey | 80-110% | ||

| Precision (RSD) | Cereal | < 20% | |

| Honey | < 20% |

Visualizations

Caption: Experimental workflow for glyphosate analysis using LC-MS/MS.

Caption: Role of the internal standard in quantitative analysis.

References

Application Note: Determination of Glyphosate in Water Samples by Stable Isotope Dilution and Liquid Chromatography-Tandem Mass Spectrometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyphosate is one of the most widely used broad-spectrum herbicides globally.[1] Its extensive use has led to concerns about its potential presence in water sources, necessitating sensitive and reliable analytical methods for monitoring.[1] The analysis of glyphosate in water is challenging due to its high polarity, high water solubility, and its ability to chelate with metal ions.[1][2] This application note details a robust and sensitive method for the quantification of glyphosate in water samples using stable isotope dilution analysis with Glyphosate-¹³C as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotopically labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3]

Two primary methodologies are presented: a derivatization-based approach using 9-fluorenylmethylchloroformate (FMOC-Cl) for enhanced chromatographic retention and a direct injection method for simplified sample processing.

Quantitative Data Summary

The performance of the analytical methods for glyphosate determination in water is summarized below. The data is compiled from various studies and demonstrates the methods' sensitivity and reliability.

| Parameter | Method with FMOC Derivatization | Direct Injection Method | Reference(s) |

| Limit of Detection (LOD) | < 0.01 µg/L - 0.02 µg/L | 0.01 µg/L - 0.23 µg/L | |

| Limit of Quantification (LOQ) | 0.02 µg/L | 0.02 µg/L | |

| Recovery (%) | 99% - 114% | 82% - 110% | |

| Precision (RSDr %) | 2% - 7% | 2.6% - 22% |

Experimental Protocols

Method 1: Analysis with FMOC-Cl Derivatization

This method involves the derivatization of glyphosate with FMOC-Cl to increase its hydrophobicity, allowing for improved retention on reversed-phase LC columns and enhanced sensitivity.

1. Materials and Reagents

-

Glyphosate analytical standard

-

Glyphosate-2-¹³C,¹⁵N internal standard

-

9-fluorenylmethylchloroformate (FMOC-Cl)

-

Boric acid/Borate buffer

-

Ethylenediaminetetraacetic acid (EDTA)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid, Phosphoric acid

-

Ultrapure water

-

Solid-Phase Extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balanced - HLB)

2. Sample Preparation & Derivatization

-

Collect water samples in polypropylene containers.

-

Filter the water sample through a 0.22 µm filter.

-

To a 4 mL aliquot of the filtered water sample, add 10 µL of the Glyphosate-¹³C internal standard solution (e.g., 200 µg/L).

-

Add 50 µL of EDTA solution (e.g., 2 g/L) to chelate metal ions and vortex.

-

Add 800 µL of borate buffer to adjust the pH to approximately 9.

-

Add 860 µL of FMOC-Cl solution in acetonitrile (e.g., 250 mg/L).

-

Vortex the sample and incubate at 37°C for 2 hours or at room temperature overnight.

-

After incubation, add a few drops of phosphoric acid to stop the reaction and acidify the sample.

3. Sample Cleanup (Online or Offline SPE)

-

Online SPE: An automated online SPE system can be used to concentrate the derivatized sample, followed by in-line elution to the LC-MS/MS system.

-

Offline SPE:

-

Condition an HLB SPE cartridge with methanol followed by water.

-

Load the derivatized sample onto the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the derivatized glyphosate with an appropriate solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.

-

4. LC-MS/MS Analysis

-

LC System: UPLC or HPLC system.

-

Column: A C18 reversed-phase column (e.g., Phenomenex Gemini NX-C18, 3 µm, 100 mm x 2.1 mm).

-

Mobile Phase A: 5 mM ammonium acetate in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient starts with a low percentage of organic phase (e.g., 10% B), ramps up to a high percentage (e.g., 90-100% B) to elute the derivatized analyte, and then re-equilibrates to the initial conditions.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor the specific precursor and product ion transitions for both native and ¹³C-labeled FMOC-derivatized glyphosate.

Method 2: Direct Analysis without Derivatization

This streamlined method avoids the lengthy derivatization step, offering a faster sample throughput. It is suitable for newer, highly sensitive LC-MS/MS systems.

1. Materials and Reagents

-

Glyphosate analytical standard

-

Glyphosate-¹³C₂,¹⁵N internal standard

-

EDTA

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic acid

-

Ultrapure water

2. Sample Preparation

-

Collect water samples in polypropylene tubes.

-

For surface water, centrifuge the sample (e.g., 5,000 rpm for 5 minutes) and filter the supernatant through a 0.2 µm filter. For drinking water, direct filtration can be performed.

-

Transfer a 15 mL aliquot to a plastic centrifuge tube.

-

Add the Glyphosate-¹³C internal standard solution.

-

Add 200 µL of EDTA solution (2 g/L) and mix.

-

Transfer an aliquot to an autosampler vial for direct injection.

3. LC-MS/MS Analysis

-

LC System: UPLC system.

-

Column: A specialized column for polar anionic pesticides (e.g., Waters ACQUITY Premier UPLC Anionic Polar Pesticide Column or Thermo Acclaim WAX-1).

-

Mobile Phase A: Methanol:water (50:50).

-

Mobile Phase B: 300 mM ammonium acetate in 50:50 methanol:water.

-

Gradient: A gradient program designed to retain and separate the highly polar underivatized glyphosate.

-

Mass Spectrometer: A high-sensitivity triple quadrupole mass spectrometer in negative ESI mode.

-

MRM Transitions: Monitor the specific precursor and product ion transitions for both native and ¹³C-labeled glyphosate.

Visualizations

References

Application Notes and Protocols for Glyphosate-13C Analysis in Soil

Introduction